

ATTO 647 Fluorophore: A Technical Guide for Advanced Applications

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Compound of Interest

Compound Name: ATTO 647

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the **ATTO 647** fluorophore, a versatile and robust dye widely used in biological research and drug development. This document details its core characteristics, provides structured data for easy reference, and outlines detailed experimental protocols for its application in various advanced imaging and detection techniques.

Core Characteristics of ATTO 647 and ATTO 647N

ATTO 647 and its structurally similar counterpart, **ATTO 647N**, are fluorescent labels that belong to a new generation of dyes for the red spectral region.^{[1][2]} They are characterized by their strong absorption, high fluorescence quantum yield, and exceptional photostability, making them suitable for a wide range of applications, including single-molecule detection.^[3]

ATTO 647 is a zwitterionic dye with a net electrical charge of zero, while **ATTO 647N** is a cationic dye carrying a net positive charge of +1 after conjugation.^{[1][2][3]} Both dyes exhibit fluorescence that is largely independent of pH in the range of 2 to 11.^[3] Their high thermal and photostability, coupled with resistance to ozone degradation, make them particularly well-suited for demanding applications such as super-resolution microscopy and microarray-based analyses.^{[2][4][5]}

The rigid molecular structure of ATTO dyes prevents the formation of different isomers in solution, leading to consistent optical properties that are nearly independent of the solvent and

temperature.^[5] This rigidity contributes to their high fluorescence quantum yield and photostability.

Quantitative Data Summary

The spectral and photophysical properties of **ATTO 647** and **ATTO 647N** are summarized in the tables below for easy comparison.

Table 1: Spectral Properties

Property	ATTO 647	ATTO 647N	Source(s)
Excitation Maximum (λ_{ex})	645-647 nm	644 nm	[1][6][7][8][9]
Emission Maximum (λ_{em})	666-669 nm	669 nm	[6][7][8][10]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$	$1.5 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$	[1][8][9]
Recommended Laser Line	633 nm (HeNe), 647 nm (Krypton-Ion), 650 nm (Diode)	647 nm (Krypton-Ion), 650 nm (Diode)	[3][9][11]
Common Emission Filter	660/20 nm	660/20 nm	[7][10]

Table 2: Photophysical Properties

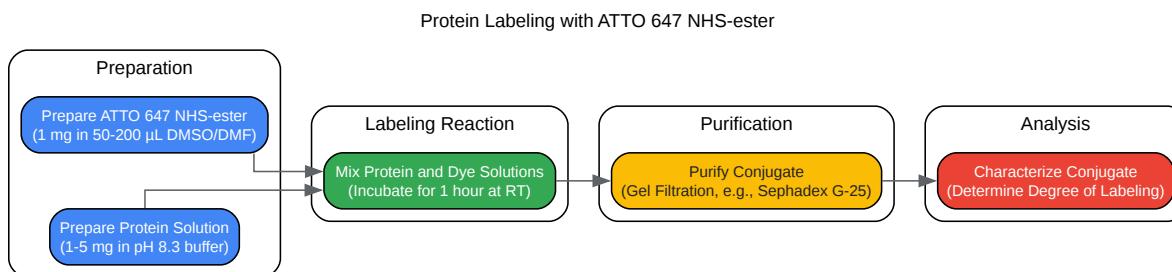
Property	ATTO 647	ATTO 647N	Source(s)
Fluorescence Quantum Yield (Φ)	0.20 (20%)	0.65 (65%)	[7][8][10]
Fluorescence Lifetime (τ)	2.4 ns	3.5 ns	[1][8][9]
Molecular Weight (NHS-ester)	811 g/mol	843 g/mol	[6][8]
Molecular Weight (Maleimide)	829 g/mol	868 g/mol	[6][8]

Experimental Workflows and Protocols

This section provides diagrams and detailed methodologies for common experimental procedures involving **ATTO 647**-based reagents.

Protein Labeling with ATTO 647 NHS-ester

The following diagram illustrates the workflow for labeling proteins with **ATTO 647** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.



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Caption: Workflow for covalent labeling of proteins with **ATTO 647** NHS-ester.

Detailed Protocol: Protein Labeling with **ATTO 647** NHS-ester

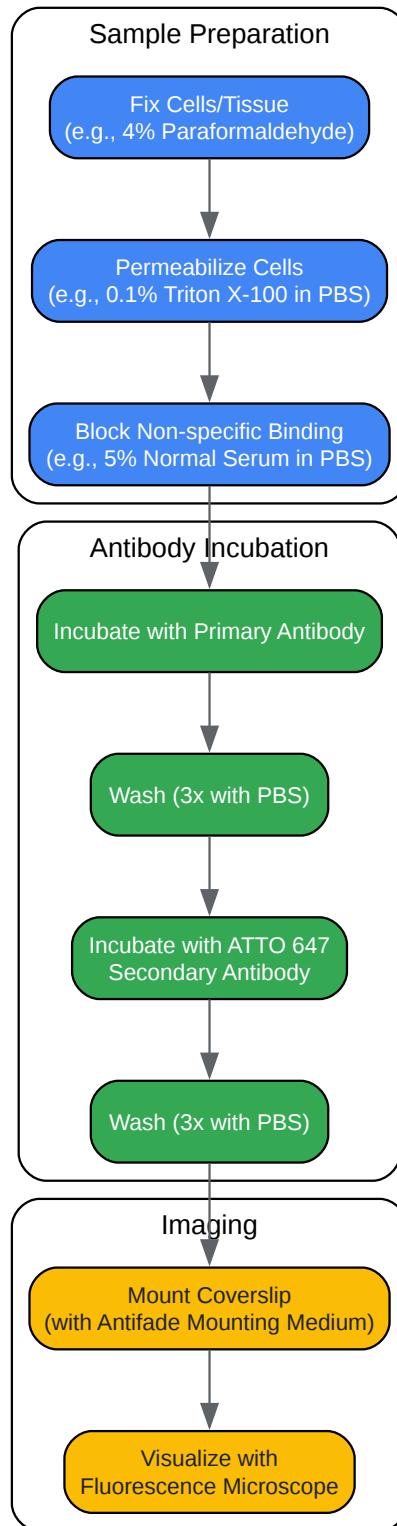
This protocol is adapted from procedures provided by ATTO-TEC and other suppliers.[\[1\]](#)[\[6\]](#)[\[7\]](#)

- Prepare Protein Solution: Dissolve 1-5 mg of the protein in 1 mL of a suitable buffer with a pH of 8.3. A common choice is 0.1 M sodium bicarbonate buffer.[\[1\]](#)[\[2\]](#) The protein solution must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer such as PBS (pH 7.4) and then adjust the pH.[\[6\]](#)
- Prepare Dye Solution: Immediately before use, dissolve 1 mg of **ATTO 647** NHS-ester in 50-200 μ L of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[1\]](#)[\[6\]](#)
- Labeling Reaction: While gently stirring, add the dissolved **ATTO 647** NHS-ester to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling; a 10:1 molar ratio is a common starting point for antibodies.[\[7\]](#) Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.[\[2\]](#)[\[7\]](#)
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column, such as Sephadex G-25.[\[1\]](#)[\[6\]](#) Elute with a buffer like PBS (pH 7.4). The first colored band to elute is the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of **ATTO 647** (~645 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Indirect Immunofluorescence Staining

The following diagram outlines the key steps in a typical indirect immunofluorescence protocol using an **ATTO 647**-conjugated secondary antibody.

Indirect Immunofluorescence Workflow

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Caption: Workflow for indirect immunofluorescence using an **ATTO 647** secondary antibody.

Detailed Protocol: Indirect Immunofluorescence

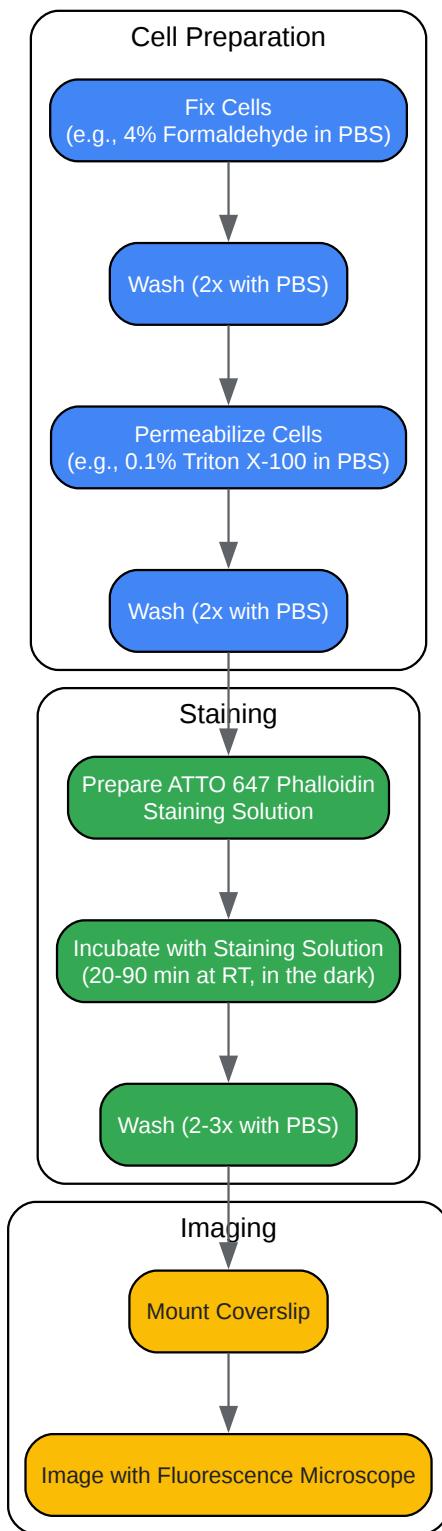
This is a general protocol and may require optimization for specific cell types and targets.

- Sample Preparation:
 - Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]
 - Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Blocking: Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature.[12]
- Antibody Incubation:
 - Primary Antibody: Dilute the primary antibody in a suitable antibody dilution buffer and incubate with the sample for 1 hour at room temperature or overnight at 4°C.
 - Washing: Wash the samples three times for 5 minutes each with PBS.[12]
 - Secondary Antibody: Dilute the **ATTO 647**-conjugated secondary antibody in the antibody dilution buffer and incubate for 1-2 hours at room temperature, protected from light.[12]
 - Washing: Repeat the washing step.
- Mounting and Imaging:
 - Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
 - Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for **ATTO 647** (Excitation: ~640 nm, Emission: ~670 nm).

F-Actin Staining with ATTO 647 Phalloidin

This workflow illustrates the staining of filamentous actin (F-actin) in fixed and permeabilized cells using **ATTO 647**-conjugated phalloidin.

F-Actin Staining with ATTO 647 Phalloidin



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Caption: Workflow for staining F-actin with **ATTO 647** phalloidin.

Detailed Protocol: F-Actin Staining

This protocol is a general guideline for staining F-actin in cultured cells.[\[11\]](#)[\[13\]](#)

- Cell Preparation:
 - Wash cells twice with pre-warmed PBS.
 - Fix the cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.
 - Wash the cells two to three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
 - Wash the cells two to three times with PBS.
- Staining:
 - Dilute the **ATTO 647** phalloidin conjugate in PBS (a common dilution is 1:100 to 1:1000, but should be optimized).
 - Incubate the cells with the phalloidin staining solution for 20-90 minutes at room temperature in the dark.
 - Wash the cells two to three times with PBS.
- Imaging:
 - Mount the coverslip with a suitable mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter set for **ATTO 647**.

Applications in Advanced Methodologies

The superior photophysical properties of **ATTO 647** and **ATTO 647N** make them ideal for a range of advanced applications.

Super-Resolution Microscopy (STED)

ATTO 647N is highly suitable for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light microscopy.^{[3][4]} Its high photostability allows it to withstand the high laser intensities used in STED imaging.^[4] For optimal STED performance with **ATTO 647N**, a depletion laser with a wavelength of around 775 nm is typically used.^[14]

Flow Cytometry

ATTO 647 and its conjugates are frequently used in flow cytometry for the identification and quantification of cell populations.^{[3][4]} Its bright fluorescence in the far-red spectrum allows for clear separation from the autofluorescence of cells, which is typically lower at longer wavelengths.^[2] This leads to an improved signal-to-noise ratio and better resolution of dimly stained populations.

In summary, **ATTO 647** and **ATTO 647N** are high-performance fluorophores that offer significant advantages in a variety of fluorescence-based assays. Their brightness, photostability, and well-characterized spectral properties make them a reliable choice for researchers and scientists in numerous fields of biological and biomedical research.

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